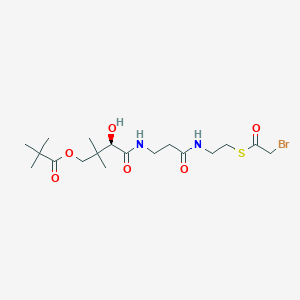
Brac-S-pan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brac-S-pan is a synthetic compound that has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is a versatile molecule that can be used in a variety of applications, including drug discovery, molecular biology, and biochemistry.
Mechanism of Action
The mechanism of action of Brac-S-pan is not fully understood. It is believed to work by reacting with amino acids in proteins to form covalent bonds. This can lead to changes in the structure and function of the protein, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
Brac-S-pan has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. It can also induce protein aggregation and disrupt protein-protein interactions. In addition, it has been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Brac-S-pan is its versatility. It can be used in a variety of applications, including drug discovery, molecular biology, and biochemistry. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on proteins can be unpredictable. In addition, it can be difficult to interpret the results of experiments using Brac-S-pan, as its effects on proteins can be complex and difficult to predict.
Future Directions
There are many future directions for research on Brac-S-pan. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new applications for Brac-S-pan, such as in the study of protein-protein interactions in vivo. In addition, there is a need for more research on the mechanism of action of Brac-S-pan, as this can help to improve our understanding of its effects on proteins and cellular processes. Finally, there is a need for more research on the safety and toxicity of Brac-S-pan, particularly in vivo.
Synthesis Methods
Brac-S-pan is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium phenoxide. This reaction results in the formation of Brac-S-pan as a white crystalline solid. The yield of this reaction can be improved by using different solvents and reaction conditions.
Scientific Research Applications
Brac-S-pan has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used in drug discovery to screen for potential drug candidates. Brac-S-pan can also be used in molecular biology to study protein-protein interactions and enzyme kinetics. In addition, it has been used in biochemistry to study the structure and function of proteins.
properties
CAS RN |
105514-56-5 |
|---|---|
Product Name |
Brac-S-pan |
Molecular Formula |
C18H31BrN2O6S |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1 |
InChI Key |
LFFLFOKPBPEUNL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O |
SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
synonyms |
BrAc-S-Pan bromoacetyl-S-pantetheine 11-pivalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



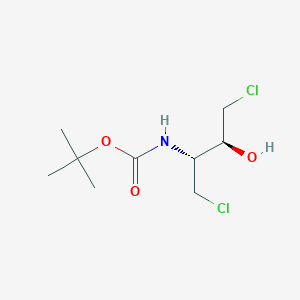

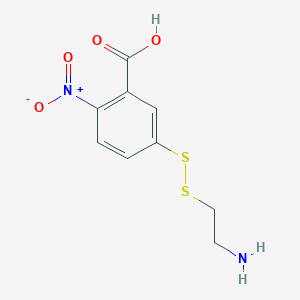

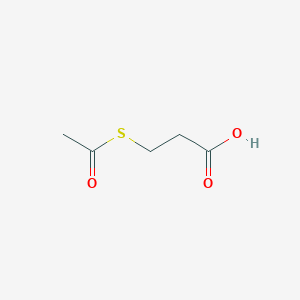
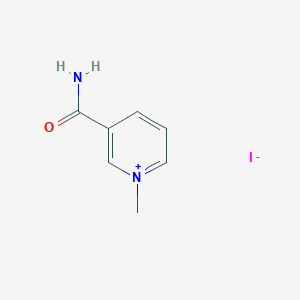
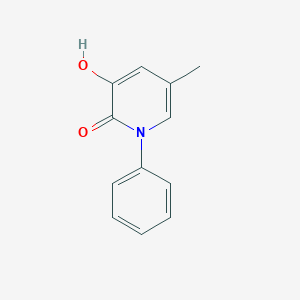



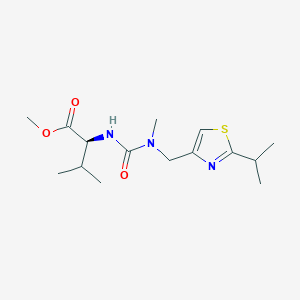

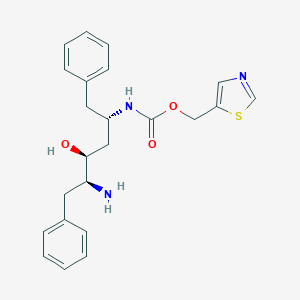
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)